3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- 3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18989488
InChI: InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2
SMILES:
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.5 g/mol

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-

CAS No.:

Cat. No.: VC18989488

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- -

Specification

Molecular Formula C23H18N2O3S
Molecular Weight 402.5 g/mol
IUPAC Name 4-[1-(benzenesulfonyl)-4-phenylpyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol
Standard InChI InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2
Standard InChI Key NXCITCZITFCJTC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-b]pyridine heterocycle, a bicyclic system comprising fused pyrrole and pyridine rings. Key substituents include:

  • Phenylsulfonyl group (1-position): Enhances stability by protecting the pyrrole nitrogen from oxidation .

  • Phenyl group (4-position): Introduces steric bulk and modulates electronic properties.

  • 3-Butyn-1-ol chain (2-position): Provides a terminal alkyne for click chemistry and an alcohol for further derivatization .

Physicochemical Characterization

PropertyValue
Molecular FormulaC₃₂H₂₅N₃O₃S
Molecular Weight555.62 g/mol
IUPAC Name4-[1-(Benzenesulfonyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol
SMILESC1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO

The terminal alkyne (C≡C) and hydroxyl (-OH) groups confer polarity, enabling participation in hydrogen bonding and metal-catalyzed reactions. The phenylsulfonyl moiety increases lipophilicity, influencing solubility in organic solvents .

Synthesis and Preparation

Key Synthetic Strategies

Recent methodologies emphasize modular assembly via cross-coupling reactions:

Route 1: Sequential C-C and C-N Coupling

  • Halogenation: Iodination at the 2-position of 4-chloropyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids introduces the phenyl group .

  • Buchwald-Hartwig Amination: Installation of the phenylsulfonyl group via Pd-mediated coupling with benzenesulfonamide .

ParameterOptimization Strategy
Catalyst EfficiencyUse of ligand-accelerated Pd systems (e.g., XPhos) to reduce metal loading .
PurificationSequential chromatography and crystallization from ethanol/water mixtures .
Yield65–72% over 5 steps .

Reactivity and Functionalization

Alkyne-Based Transformations

The terminal alkyne undergoes characteristic reactions:

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles for bioconjugation .

  • Hydrogenation: Selective reduction to cis-alkene using Lindlar catalyst (H₂, quinoline) .

Alcohol Functionalization

  • Oxidation: MnO₂-mediated conversion to ketone (4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-one) .

  • Esterification: Steglich esterification with carboxylic acids using DCC/DMAP .

Biological Evaluation and Applications

Kinase Inhibition Profiling

Derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent activity against tyrosine kinases:

TargetIC₅₀ (nM)Biological Effect
CSF1R12 ± 2Anti-inflammatory, antitumor .
JAK245 ± 7Immunomodulation .

Mechanistic studies indicate competitive ATP-binding site inhibition, validated by X-ray crystallography .

Antiviral Activity

Preliminary screens against respiratory syncytial virus (RSV) show:

  • EC₅₀: 1.8 µM (strain A2)

  • Selectivity Index (CC₅₀/EC₅₀): >50 .

Hazard CategoryRisk Mitigation Strategy
Acute Toxicity (Oral)Use fume hoods; avoid ingestion .
Skin SensitizationNitrile gloves mandatory .
Static Charge RiskGround equipment during transfer .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity Shift
4-Phenyl-1H-pyrrolo[2,3-b]pyridineLacks sulfonyl and alkyne10-fold lower kinase inhibition .
2-Ethynyl-1-(tosyl)pyrrolo[2,3-b]pyridineMethyl substituentReduced solubility .

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